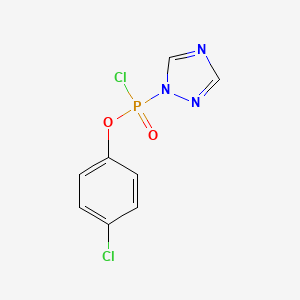
4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a triazolylphosphonochloridate moiety, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate typically involves the reaction of 4-chlorophenyl hydrazine with phosphonochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the triazole ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chlorophenyl group in the presence of a base, such as sodium hydroxide, to form substituted products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Aplicaciones Científicas De Investigación
4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, affecting their activity. The chlorophenyl group can interact with various biological molecules, leading to changes in their function. The overall effect of the compound depends on its specific structure and the nature of its interactions with target molecules.
Comparación Con Compuestos Similares
4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol: A triazole derivative with similar structural features but different chemical properties.
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Another triazole compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62420-35-3 |
|---|---|
Fórmula molecular |
C8H6Cl2N3O2P |
Peso molecular |
278.03 g/mol |
Nombre IUPAC |
1-[chloro-(4-chlorophenoxy)phosphoryl]-1,2,4-triazole |
InChI |
InChI=1S/C8H6Cl2N3O2P/c9-7-1-3-8(4-2-7)15-16(10,14)13-6-11-5-12-13/h1-6H |
Clave InChI |
GIOGUAKVQADEDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OP(=O)(N2C=NC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
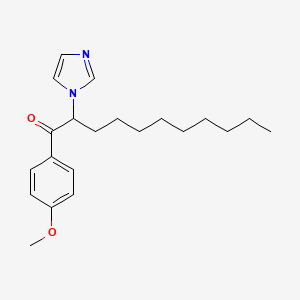
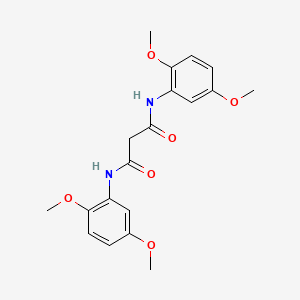
![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
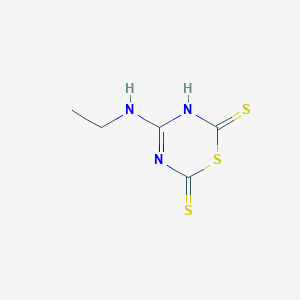
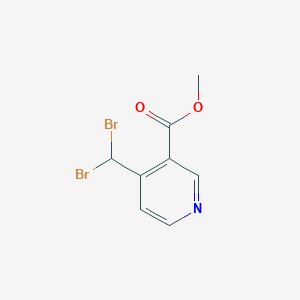
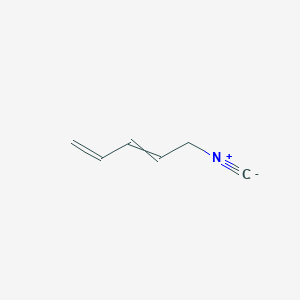
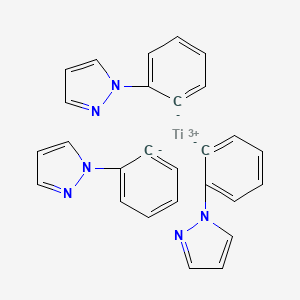
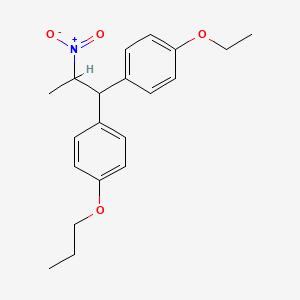

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
